molecular formula C14H14F3N B10842490 3-(4-Trifluoromethylphenyl)-2-nortropene

3-(4-Trifluoromethylphenyl)-2-nortropene

Cat. No. B10842490
M. Wt: 253.26 g/mol
InChI Key: TVAPTTJJXRUWFI-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethylphenyl)-2-nortropene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nortropene structure. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethylphenyl)-2-nortropene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethylphenyl)-2-nortropene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Trifluoromethylphenyl)-2-nortropene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethylphenyl)-2-nortropene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Trifluoromethylphenyl)-2-nortropene is unique due to its nortropene structure combined with the trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination is less common compared to other trifluoromethyl-containing compounds, making it a valuable compound for specialized applications.

properties

Molecular Formula

C14H14F3N

Molecular Weight

253.26 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C14H14F3N/c15-14(16,17)11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)18-12/h1-4,7,12-13,18H,5-6,8H2

InChI Key

TVAPTTJJXRUWFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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